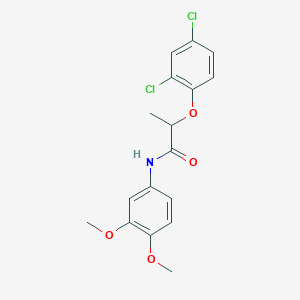
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical class of chloroacetanilides and is known for its selective and effective weed control. The chemical structure of DCPA is shown below:
作用機序
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide works by inhibiting the growth of weeds through interference with the synthesis of fatty acids in the plant. Specifically, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide inhibits the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to a buildup of toxic intermediates and ultimately results in the death of the weed.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to some non-target plants and may have adverse effects on soil microbial communities. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has a short half-life in the environment and is rapidly degraded by soil microorganisms.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a selective herbicide that can be used to control weeds without affecting the growth of the crop plant. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is also relatively inexpensive and easy to apply. However, 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has some limitations for use in laboratory experiments. It may have variable effects on different weed species and may require multiple applications for effective control.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide that are more effective and have reduced environmental impact. Another area of research is the use of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance. Additionally, research is needed to better understand the long-term effects of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide on soil microbial communities and non-target plants.
合成法
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a catalyst such as copper powder. The resulting intermediate is then reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The synthesis of 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is a complex and multi-step process that requires careful handling and expertise.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its weed control properties and has been found to be effective against a wide range of weed species. 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide is commonly used in turfgrass, vegetable, and fruit production systems. Research has shown that 2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide can be used alone or in combination with other herbicides to enhance weed control and reduce the development of herbicide resistance.
特性
分子式 |
C17H17Cl2NO4 |
|---|---|
分子量 |
370.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-14-6-4-11(18)8-13(14)19)17(21)20-12-5-7-15(22-2)16(9-12)23-3/h4-10H,1-3H3,(H,20,21) |
InChIキー |
SZAHEJZLZOKCAH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



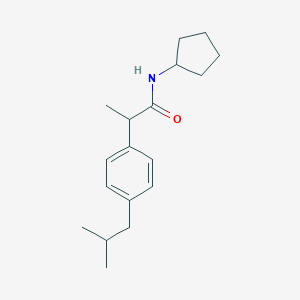


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
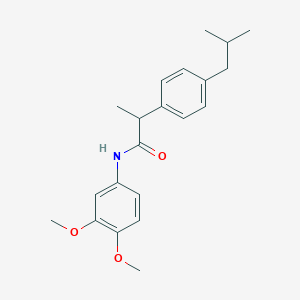

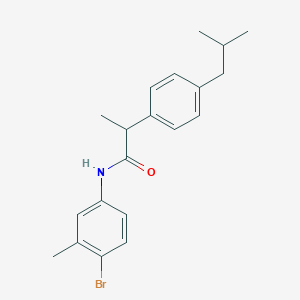
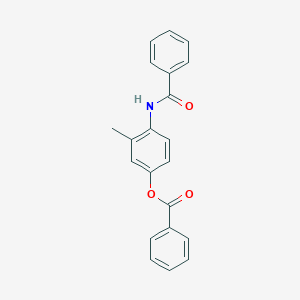

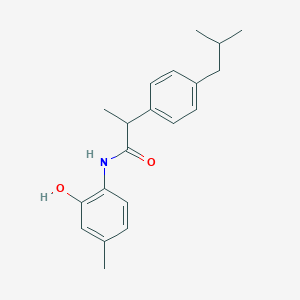
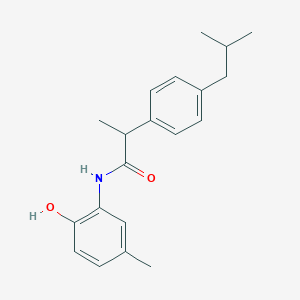
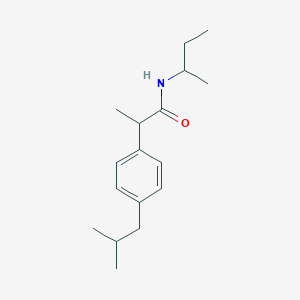
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)